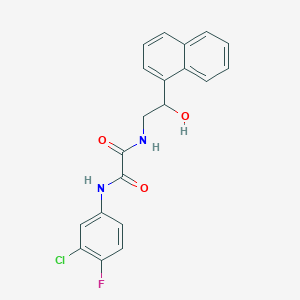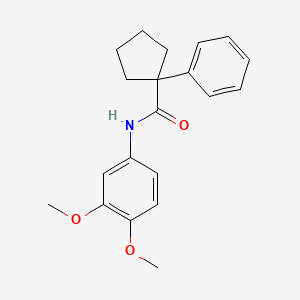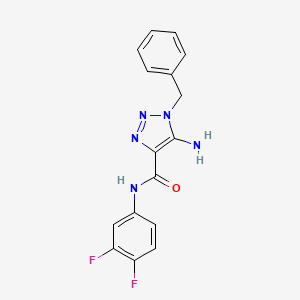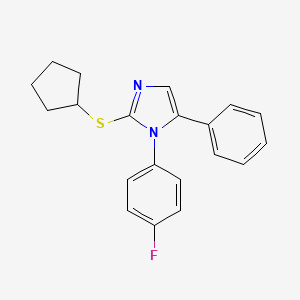
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide , commonly known as gefitinib , is a potent tyrosine kinase inhibitor (TKI). It was first reported with the patent number US5770599 . Gefitinib is the first selective EGFR (epidermal growth factor receptor) -targeting drug registered as an anti-cancer agent in Japan, Australia, and the USA for the third-line treatment of chemoresistant NSCLC (non-small cell lung carcinoma) patients. The recommended dose is 250 mg .
Synthesis Analysis
An improved three-step process for the synthesis of gefitinib from readily available starting materials has been developed. The protocol involves the synthesis, isolation, and characterization of novel intermediates. These intermediates are then applied in the alkylation step to produce gefitinib. The process yields excellent results compared to conventional synthetic methodologies. Isolation of intermediates not only replaces high boiling solvents with low boiling solvents but also eliminates the need for a base in the reaction. This high-yielding process is cost-effective and results in isolable and stable intermediates .
Molecular Structure Analysis
Gefitinib’s chemical formula is C22H24ClFN4O3 . It consists of a quinazoline core with a 3-chloro-4-fluorophenyl group, a 2-hydroxy-2-(naphthalen-1-yl)ethyl group, and an oxalamide moiety. The molecular structure plays a crucial role in its binding to the EGFR kinase domain, inhibiting downstream signaling pathways .
Chemical Reactions Analysis
Gefitinib’s synthesis involves several key reactions, including halogenation, alkylation, and oxalamide formation. The alkylation step, utilizing the novel intermediates, is pivotal for achieving high yields and purity. Detailed reaction mechanisms are available in the literature .
Physical And Chemical Properties Analysis
Mécanisme D'action
Gefitinib selectively inhibits the EGFR tyrosine kinase, preventing autophosphorylation and downstream signaling. By disrupting EGFR-mediated cell proliferation and survival pathways, it suppresses tumor growth. The drug’s specificity minimizes non-specific toxicities, making it an attractive targeted therapy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3/c21-16-10-13(8-9-17(16)22)24-20(27)19(26)23-11-18(25)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,25H,11H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZNQJRZNMCSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methylphenyl)acetamide](/img/structure/B2974392.png)


![4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974397.png)
![methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2974398.png)
![5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2974403.png)



![[(2R,3Ar,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-2-yl]methanol;hydrochloride](/img/structure/B2974410.png)


